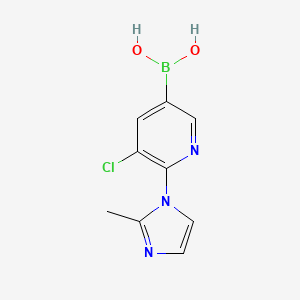![molecular formula C10H12BrN3O2 B14088518 6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B14088518.png)
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and two ethyl groups at the 1st and 3rd positions. The pyrrolo[3,2-d]pyrimidine core is a fused ring system that combines a pyrrole ring with a pyrimidine ring, making it an interesting scaffold for various chemical and biological applications.
准备方法
The synthesis of 6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction of suitable precursors.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed through a series of condensation reactions involving appropriate reagents and conditions.
Introduction of Ethyl Groups: The ethyl groups are introduced at the 1st and 3rd positions through alkylation reactions using ethyl halides under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The pyrimidine ring can participate in condensation reactions with various electrophiles to form new derivatives.
Common reagents used in these reactions include bromine, N-bromosuccinimide, ethyl halides, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials and chemicals with specific properties.
作用机制
The mechanism of action of 6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound has a chlorine atom instead of a bromine atom at the 6th position and exhibits different chemical and biological properties.
1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione: This compound lacks the bromine atom at the 6th position and may have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H12BrN3O2 |
|---|---|
分子量 |
286.13 g/mol |
IUPAC 名称 |
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12BrN3O2/c1-3-13-6-5-7(11)12-8(6)9(15)14(4-2)10(13)16/h5,12H,3-4H2,1-2H3 |
InChI 键 |
MGQIBLKLLHUSNJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
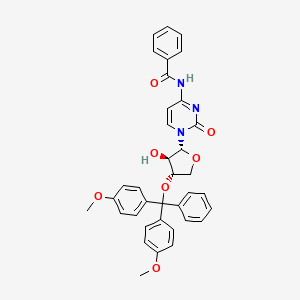
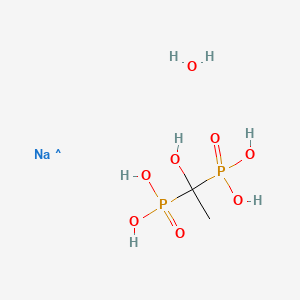
![methyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14088456.png)
![N'~1~,N'~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide](/img/structure/B14088457.png)
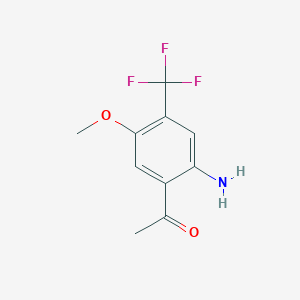
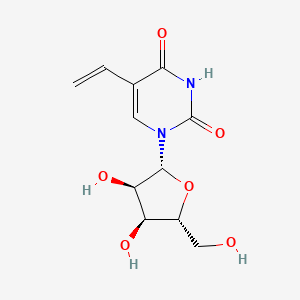
![6-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14088466.png)

![2,4-dibromo-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B14088472.png)
![3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088476.png)
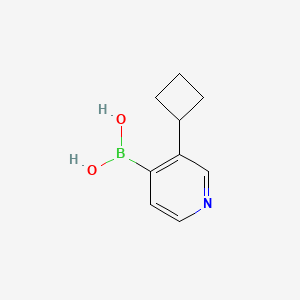
![2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one](/img/structure/B14088486.png)
